molecular formula C9H14N2O B176924 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- CAS No. 112777-37-4

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Cat. No. B176924
M. Wt: 166.22 g/mol
InChI Key: BCAVWLXWENMMDV-UHFFFAOYSA-N
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Description

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is a chemical compound with the CAS number 112777-37-412. It is used in scientific research due to its complex structure and varied applications3.



Synthesis Analysis

While specific synthesis methods for 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- are not readily available, it is known that this compound holds great potential for breakthroughs in various fields of study3.



Molecular Structure Analysis

The molecular structure of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is complex, contributing to its varied applications in scientific research3. However, specific details about its molecular structure are not readily available.



Chemical Reactions Analysis

Information on the specific chemical reactions involving 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is not readily available.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- contribute to its use in scientific research3. However, specific details about these properties are not readily available.


Safety And Hazards

While specific safety and hazard information for 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is not readily available, it is important to handle all chemical compounds with appropriate safety measures.


Future Directions

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- holds great potential for breakthroughs in various fields of study due to its complex structure and varied applications3. However, specific future directions are not readily available.


Please note that while I strive to provide accurate and up-to-date information, it is always important to consult with a qualified professional or trusted source when dealing with chemical compounds.


properties

IUPAC Name

2-methoxy-N-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAVWLXWENMMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552137
Record name 2-Methoxy-N-(propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(propan-2-yl)pyridin-3-amine

CAS RN

112777-37-4
Record name 2-Methoxy-N-(propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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